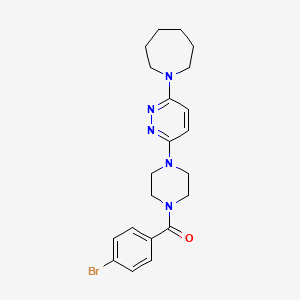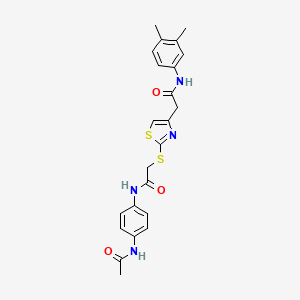![molecular formula C25H23BrN2OS B2873368 N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide CAS No. 532970-01-7](/img/structure/B2873368.png)
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” is a complex organic molecule. It is a derivative of indole, a heterocyclic compound that is a key component in many biologically active compounds . The compound also contains a bromophenyl group, a sulfanyl group, and a benzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between indole derivatives and other organic molecules. For example, a related compound was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . The exact synthesis process for “this compound” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. Indole derivatives are known to undergo a variety of reactions, including electrophilic substitution due to the presence of π-electrons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by experimental measurements and computational predictions .Applications De Recherche Scientifique
1. Chemical Synthesis and Molecular Structure
Research into the synthesis and molecular structure of compounds related to N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide highlights the versatility of these molecules in forming complex structures. For instance, studies have demonstrated the utility of similar benzamide derivatives in forming novel aromatic polyimides, which exhibit a range of thermal properties and solubilities, indicating their potential for use in advanced materials science (Butt et al., 2005). These findings showcase the compound's relevance in the development of new materials with tailored properties.
2. Antioxidant Properties
Compounds bearing structural resemblance to this compound have been studied for their antioxidant activities. For example, nitrogen-containing bromophenols derived from marine algae demonstrated significant radical scavenging activity, suggesting the potential of these compounds in developing natural antioxidant applications in food and pharmaceutical fields (Li et al., 2012).
3. Antimicrobial Activity
Derivatives of benzamide compounds have been explored for their antimicrobial properties. Synthesis and evaluation of certain N-substituted sulfanilamide derivatives showed specific antibacterial activities, indicating the chemical versatility of benzamide derivatives in contributing to the development of new antimicrobial agents (Lahtinen et al., 2014).
4. Organic Synthesis and Catalysis
The compound and its derivatives serve as key intermediates in organic synthesis, offering pathways to complex heterocyclic structures. Research into palladium iodide catalyzed multicomponent reactions highlights the utility of similar compounds in synthesizing diverse molecular architectures, which are of interest in medicinal chemistry and materials science (Mancuso et al., 2014).
5. Environmental Applications
The study of compounds structurally related to this compound extends into environmental science, particularly in the degradation of pollutants. An example includes the investigation of methods for the aqueous phase degradation of contaminants, demonstrating the potential application of similar compounds in environmental remediation efforts (Dhaka et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific targets of this compound would need to be identified through further experimental studies.
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification . The specific mode of action of this compound would depend on its particular target(s).
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to impact a wide range of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its particular target(s) and mode of action.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXUNCOWZTOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)
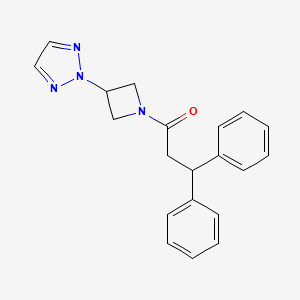
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)

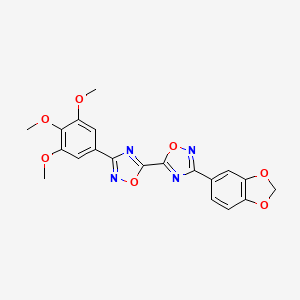

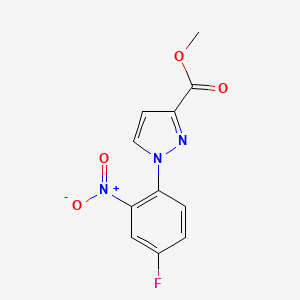

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)
![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)
